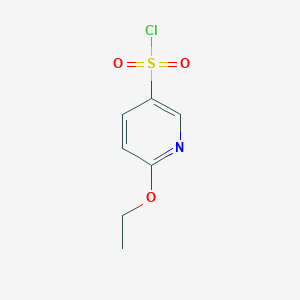

6-Ethoxypyridine-3-sulfonyl chloride

Description

Nomenclature and IUPAC Designation

The systematic nomenclature of 6-ethoxypyridine-3-sulfonyl chloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds bearing multiple functional groups. According to chemical databases, the official IUPAC name for this compound is this compound. The Chemical Abstracts Service has assigned the unique registry number 1443980-74-2 to this compound, which serves as its definitive chemical identifier in scientific literature and commercial databases. The molecular formula C7H8ClNO3S accurately reflects the elemental composition, indicating the presence of seven carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom.

The systematic name construction follows the principle of identifying the pyridine ring as the parent heterocycle, with the ethoxy group at position 6 and the sulfonyl chloride group at position 3. Alternative nomenclature systems may refer to this compound using various synonymous designations, but the IUPAC name remains the preferred scientific standard. The compound's structural representation in simplified molecular-input line-entry system notation is recorded as CCOC1=NC=C(C=C1)S(=O)(=O)Cl, which provides a linear encoding of the molecular connectivity. The International Chemical Identifier string InChI=1S/C7H8ClNO3S/c1-2-12-7-4-3-6(5-9-7)13(8,10)11/h3-5H,2H2,1H3 offers a standardized representation that facilitates computer-based chemical information processing.

| Chemical Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 1443980-74-2 |

| Molecular Formula | C7H8ClNO3S |

| Molecular Weight | 221.66 g/mol |

| InChI Key | GDNSPIDUHFASGB-UHFFFAOYSA-N |

Structural Features and Functional Group Analysis

The molecular architecture of this compound encompasses several distinct structural elements that contribute to its chemical reactivity and physical properties. The central pyridine ring system provides a six-membered aromatic heterocycle containing one nitrogen atom, which influences the electronic distribution throughout the molecule. The ethoxy substituent at position 6 consists of an ethyl group connected to the pyridine ring through an oxygen atom, creating an ether linkage that exhibits electron-donating characteristics through resonance effects. This alkoxy group represents a common structural motif in pharmaceutical compounds, where the ethoxy functionality often contributes to improved solubility and bioavailability properties.

The sulfonyl chloride functional group at position 3 represents the most reactive site within the molecular structure. This moiety consists of a sulfur atom bonded to two oxygen atoms in a double-bond configuration, with a chlorine atom completing the tetrahedral geometry around the sulfur center. The sulfonyl chloride group is characterized by its high electrophilicity, making it susceptible to nucleophilic attack by various nucleophiles including amines, alcohols, and other electron-rich species. The positioning of this reactive group at the 3-position of the pyridine ring creates a specific spatial arrangement that influences both the compound's reactivity and its potential synthetic applications.

The electronic effects within the molecule result from the interplay between the electron-withdrawing pyridine nitrogen, the electron-donating ethoxy group, and the strongly electron-withdrawing sulfonyl chloride moiety. The pyridine nitrogen at position 1 creates an electron-deficient aromatic system, while the ethoxy group at position 6 provides electron density through resonance donation. The sulfonyl chloride group at position 3 exerts a strong electron-withdrawing influence through both inductive and resonance effects, creating a complex electronic environment that affects the molecule's overall reactivity profile.

| Structural Feature | Position | Electronic Effect | Functional Significance |

|---|---|---|---|

| Pyridine nitrogen | Position 1 | Electron-withdrawing | Aromatic heterocycle |

| Ethoxy group | Position 6 | Electron-donating | Ether functionality |

| Sulfonyl chloride | Position 3 | Electron-withdrawing | Electrophilic reactive site |

| Carbon framework | Positions 2,4,5 | Neutral backbone | Structural support |

Historical Context and Discovery

The development of pyridine-based sulfonyl chlorides represents a significant advancement in heterocyclic chemistry, with research efforts focusing on creating versatile intermediates for pharmaceutical and agricultural applications. Historical synthetic approaches to pyridine sulfonyl chlorides have involved various methodologies, including diazotization reactions starting from aminopyridine precursors. Patent literature indicates that early methods for producing pyridine-3-sulfonyl chloride involved reacting pyridine-3-sulfonic acid with phosphorus pentachloride in solvents such as phosphorus oxychloride or toluene. These foundational synthetic strategies established the groundwork for developing more specialized derivatives, including ethoxy-substituted variants.

The evolution of synthetic methodologies for pyridine sulfonyl chlorides has been driven by the need for safer and more efficient production processes. Recent patent developments describe improved methods utilizing fluoroboric acid diazonium salt intermediates, which offer advantages in terms of product purity and yield compared to earlier approaches. These synthetic innovations demonstrate the ongoing research interest in optimizing the preparation of pyridine sulfonyl chlorides, reflecting their importance as synthetic intermediates. The development of this compound specifically represents part of this broader effort to create functionalized heterocyclic building blocks with enhanced utility in medicinal chemistry applications.

Research into sulfonyl chloride chemistry has revealed the fundamental importance of these compounds as electrophilic reagents capable of forming stable sulfonamide and sulfonate ester linkages. The historical context of sulfonyl chloride development spans several decades of organic chemistry research, with early work establishing the basic reactivity patterns and synthetic utility of these functional groups. The application of sulfonyl chloride chemistry to pyridine systems represents a natural extension of this foundational work, combining the unique properties of heterocyclic aromatics with the well-established reactivity of sulfonyl chlorides. This convergence has led to the development of specialized compounds like this compound, which combine multiple functional elements to create versatile synthetic intermediates.

| Historical Development Period | Key Innovation | Impact on Field |

|---|---|---|

| Early synthetic methods | Phosphorus pentachloride reactions | Established basic synthesis |

| Patent developments | Fluoroboric acid diazonium routes | Improved yields and safety |

| Modern applications | Pharmaceutical intermediate synthesis | Enhanced medicinal chemistry utility |

| Current research | Specialized ethoxy derivatives | Expanded structural diversity |

Properties

IUPAC Name |

6-ethoxypyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-2-12-7-4-3-6(5-9-7)13(8,10)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNSPIDUHFASGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283925 | |

| Record name | 3-Pyridinesulfonyl chloride, 6-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443980-74-2 | |

| Record name | 3-Pyridinesulfonyl chloride, 6-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinesulfonyl chloride, 6-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Ethoxypyridine-3-sulfonyl chloride (CAS No. 1443980-74-2) is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, making it a candidate for further research in drug development. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound features a pyridine ring substituted with an ethoxy group and a sulfonyl chloride functional group. This structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Interaction with Cellular Targets : The compound may interact with various cellular receptors or pathways, influencing cellular processes such as proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains, likely through disruption of bacterial cell wall synthesis or function.

Antimicrobial Properties

Research indicates that this compound demonstrates notable antimicrobial activity. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound showed inhibition zones ranging from 10 to 20 mm depending on the concentration used.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 18 |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: Breast Cancer Cell Line (MCF-7)

- Concentration : 50 µM

- Observation : Significant reduction in cell viability (approximately 70% after 48 hours).

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

Recent Studies

- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyridine derivatives, including this compound. Results indicated effective inhibition against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms.

- Cancer Therapeutics Research : Another investigation focused on the anticancer effects of sulfonamide derivatives, highlighting the role of this compound in inhibiting tumor growth in xenograft models. The compound exhibited significant tumor regression when administered at doses correlating with its IC50 values .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Ethoxypyridine-3-sulfonyl chloride with structurally related pyridine sulfonyl chlorides, focusing on substituent effects, reactivity, and applications. Key analogs include 6-Chloropyridine-3-sulfonyl chloride , 6-Methoxypyridine-3-sulfonyl chloride , and 6-Trifluoromethylpyridine-3-sulfonyl chloride (all listed in ).

Table 1: Comparative Properties of Pyridine-3-Sulfonyl Chloride Derivatives

| Compound | Substituent | Molecular Weight (g/mol) | Reactivity (Relative) | Solubility in Polar Solvents | Stability | Common Applications |

|---|---|---|---|---|---|---|

| This compound | -OCH₂CH₃ | ~229.66 | Moderate | Moderate | High (electron-donating) | Sulfonamide synthesis, agrochemical intermediates |

| 6-Chloropyridine-3-sulfonyl chloride | -Cl | ~207.63 | High | Low | Moderate | Pharmaceuticals, dyes |

| 6-Methoxypyridine-3-sulfonyl chloride | -OCH₃ | ~201.62 | Moderate-High | Moderate-High | High | Peptide coupling reagents |

| 6-Trifluoromethylpyridine-3-sulfonyl chloride | -CF₃ | ~245.62 | Very High | Very Low | Low | High-performance polymers, catalysts |

Key Comparison Points

Substituent Electronic Effects :

- The ethoxy group (-OCH₂CH₃) in this compound is electron-donating, which stabilizes the sulfonyl chloride group through resonance, enhancing its shelf-life compared to electron-withdrawing substituents like -CF₃ .

- Chloro (-Cl) and trifluoromethyl (-CF₃) groups are electron-withdrawing, increasing electrophilicity and reactivity in nucleophilic substitution reactions but reducing stability .

Solubility :

- Ethoxy and methoxy derivatives exhibit better solubility in polar solvents (e.g., ethyl acetate, DMF) than chloro or trifluoromethyl analogs due to enhanced polarity .

Synthetic Utility :

- Methoxy and ethoxy derivatives are preferred in peptide synthesis due to their balance of reactivity and solubility, whereas trifluoromethyl derivatives are leveraged in fluorinated polymer synthesis .

- highlights that sulfonyl chlorides like this compound are used in pyridazine sulfonate synthesis, requiring controlled reaction temperatures (e.g., 5°C) to mitigate side reactions caused by steric bulk .

Commercial Availability: Ethoxy derivatives are less commonly available than methoxy or chloro analogs, as noted in , which lists only 27 pyridine-3-sulfonyl chloride variants, with ethoxy being a specialty product .

Q & A

Q. How can this compound be integrated into fragment-based drug discovery (FBDD) campaigns?

- Methodological Answer :

- Library Synthesis : Use sulfonamide coupling to diversify fragment libraries targeting cysteine proteases or kinases.

- SPR Screening : Surface plasmon resonance detects fragment binding affinities in real time.

- Crystallography : Co-crystal structures guide optimization of binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.